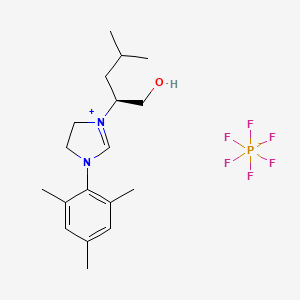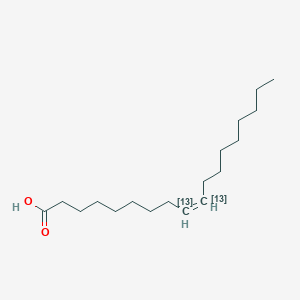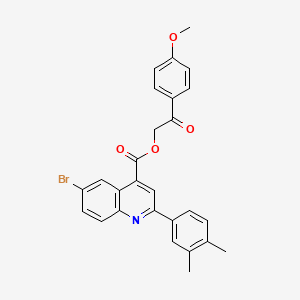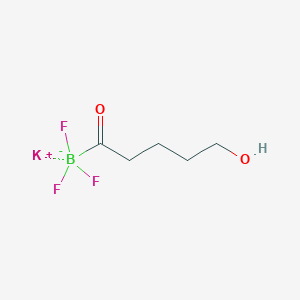
3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol is an organic compound that features a methoxyphenyl group attached to an amino-methylbutanol structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol can be achieved through several methods. One common approach involves the reduction of Schiff bases using sodium borohydride (NaBH4). This method is preferred due to its selectivity and ability to reduce different functional groups without affecting reducible substituents such as nitro and chloride groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for the reduction of nitriles and amides. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
化学反应分析
Types of Reactions
3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学研究应用
3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol has several scientific research applications:
Chemistry: It serves as a starting material for the synthesis of azo dyes and dithiocarbamates.
Biology: The compound’s derivatives have shown potential antioxidant and anticancer activities.
Medicine: It is used in the development of pharmaceuticals, including antidepressants and analgesics.
Industry: The compound is utilized in the production of various agrochemicals and dyes.
作用机制
The mechanism of action of 3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol involves its interaction with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . In anticancer applications, the compound may inhibit specific enzymes or pathways involved in cell proliferation .
相似化合物的比较
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its methoxyphenyl group and amino-methylbutanol backbone provide a versatile platform for further functionalization and application in various fields .
属性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC 名称 |
3-(4-methoxyanilino)-3-methylbutan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,8-9-14)13-10-4-6-11(15-3)7-5-10/h4-7,13-14H,8-9H2,1-3H3 |
InChI 键 |
FCQGLZLVAZBQFA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCO)NC1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl (2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12054709.png)




![4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl fluoride](/img/structure/B12054743.png)
![N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12054749.png)

![5-[(4-Methoxyphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12054761.png)

![[3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12054777.png)
![(5Z)-3-butyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054787.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12054806.png)
